molecular formula C42H58O23 B12309915 Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

Cat. No.: B12309915
M. Wt: 930.9 g/mol
InChI Key: MHVQDAOKYCPBQU-UHFFFAOYSA-N
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Description

Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate is a complex organic compound that belongs to the class of phenolic glycosides These compounds are characterized by a phenolic structure attached to a glycosyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate involves multiple steps, including the protection and deprotection of hydroxyl groups, glycosylation reactions, and esterification. The reaction conditions typically involve the use of protecting groups such as acetyl or benzyl groups to prevent unwanted reactions at specific sites. Common reagents used in these reactions include glycosyl donors, Lewis acids, and bases.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophiles such as alkyl halides or acyl chlorides. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can result in various substituted phenolic derivatives.

Scientific Research Applications

Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, such as cancer, diabetes, and cardiovascular disorders.

    Industry: Utilized in the development of new materials, such as polymers and coatings, and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate involves its interaction with various molecular targets and pathways. The compound can modulate the activity of enzymes, receptors, and signaling pathways, leading to its observed biological effects. For example, it may inhibit oxidative stress by scavenging free radicals or modulate inflammatory responses by interacting with specific cytokines and receptors.

Comparison with Similar Compounds

Similar Compounds

    Helicid: A phenolic glycoside with similar structural features and biological activities.

    Baicalein 6-O-glucoside: Another phenolic glycoside known for its antioxidant and anti-inflammatory properties.

    Vitexin: A flavonoid glycoside with comparable biological activities and applications.

Uniqueness

Bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate stands out due to its unique combination of structural features and diverse biological activities

Properties

Molecular Formula

C42H58O23

Molecular Weight

930.9 g/mol

IUPAC Name

bis[[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl] 2-[6-(acetyloxymethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-(2-methylpropyl)butanedioate

InChI

InChI=1S/C42H58O23/c1-19(2)12-42(65-40-37(55)34(52)31(49)27(64-40)18-57-20(3)45,41(56)59-17-22-6-10-24(11-7-22)61-39-36(54)33(51)30(48)26(15-44)63-39)13-28(46)58-16-21-4-8-23(9-5-21)60-38-35(53)32(50)29(47)25(14-43)62-38/h4-11,19,25-27,29-40,43-44,47-55H,12-18H2,1-3H3

InChI Key

MHVQDAOKYCPBQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CC(=O)OCC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O)(C(=O)OCC3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)COC(=O)C)O)O)O

Origin of Product

United States

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